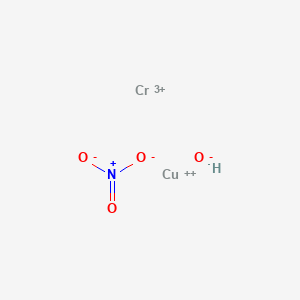
copper;chromium(3+);hydroxide;nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;chromium(3+);hydroxide;nitrate is a coordination compound that involves copper, chromium in the +3 oxidation state, hydroxide ions, and nitrate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;chromium(3+);hydroxide;nitrate can be achieved through various methods. One common approach involves the use of deep eutectic solvents to create layered copper hydroxide nitrate with a well-structured nanosheet-like morphology . This method involves the reaction of copper salts with chromium salts in the presence of hydroxide and nitrate ions under controlled conditions. The reaction typically requires a basic environment and can be facilitated by heating and stirring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The use of continuous reactors and controlled addition of reagents can help in achieving high yields and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Copper;chromium(3+);hydroxide;nitrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium in the +3 oxidation state can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The hydroxide and nitrate ions can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to oxidize chromium(III) to higher oxidation states.
Reducing Agents: Reducing agents like sodium borohydride can reduce chromium(III) to lower oxidation states.
Ligand Exchange: Ligands such as chloride or sulfate can replace hydroxide or nitrate ions under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of chromium(III) can produce chromium(VI) compounds, while ligand exchange can result in the formation of new coordination complexes .
Scientific Research Applications
Copper;chromium(3+);hydroxide;nitrate has several scientific research applications:
Catalysis: This compound can act as a catalyst in various chemical reactions due to its unique redox properties.
Environmental Applications: Copper-based nanoparticles derived from this compound have been explored for removing chromium from water, highlighting its potential in environmental remediation.
Mechanism of Action
The mechanism of action of copper;chromium(3+);hydroxide;nitrate involves its ability to participate in redox reactions and ligand exchange processes. The copper and chromium ions can interact with various molecular targets, facilitating electron transfer and catalytic processes. The hydroxide and nitrate ions play a role in stabilizing the coordination complex and influencing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Copper Hydroxide Nitrate: Similar to copper;chromium(3+);hydroxide;nitrate but without the chromium component.
Chromium Hydroxide Nitrate: Contains chromium and hydroxide/nitrate ions but lacks copper.
Uniqueness
This compound is unique due to the combination of copper and chromium ions in a single coordination complex. This combination imparts distinct redox properties and catalytic activity, making it valuable for specific applications that require both copper and chromium functionalities .
Properties
CAS No. |
142395-66-2 |
|---|---|
Molecular Formula |
CrCuHNO4+3 |
Molecular Weight |
194.55 g/mol |
IUPAC Name |
copper;chromium(3+);hydroxide;nitrate |
InChI |
InChI=1S/Cr.Cu.NO3.H2O/c;;2-1(3)4;/h;;;1H2/q+3;+2;-1;/p-1 |
InChI Key |
QVQHGIFUZGUTPB-UHFFFAOYSA-M |
Canonical SMILES |
[N+](=O)([O-])[O-].[OH-].[Cr+3].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















